molecular formula C10H8N2O2S B13474244 2-(3-Aminophenyl)thiazole-4-carboxylic Acid

2-(3-Aminophenyl)thiazole-4-carboxylic Acid

Cat. No.: B13474244
M. Wt: 220.25 g/mol
InChI Key: CSCSTTFDNJSVET-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a 3-aminophenyl group at position 2 and a carboxylic acid moiety at position 4. Its molecular formula is C${10}$H${8}$N${2}$O${2}$S, with a molecular weight of 220.25 g/mol. Chen et al. identified it as a selective inhibitor of Bacillus anthracis MBL Bla2, with an IC$_{50}$ of 4.9 μM, though it lacks broad-spectrum activity against other MBLs like IMP-1 .

Synthetic routes for analogous compounds often involve condensation of aminophenyl precursors with thiazole-carboxylic acid derivatives. For example, benzenesulfonamide derivatives of 2-(3-aminophenyl)benzothiazole have been synthesized to study structure-activity relationships (SAR) .

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

2-(3-aminophenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H8N2O2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,11H2,(H,13,14)

InChI Key

CSCSTTFDNJSVET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Thiazole-4-carboxylic Acid Core

A well-documented method for preparing thiazole-4-carboxylic acid derivatives involves starting from thiazolidine-4-carboxylic acid or its esters. According to a Chinese patent (CN102372680A), the preparation includes:

  • Esterification : Thiazolidine-4-carboxylic acid is esterified by treatment with methanol under dry hydrogen chloride gas to form methyl thiazolidine-4-carboxylate hydrochloride, which is then neutralized to obtain methyl thiazolidine-4-carboxylate.

  • Oxidation : The methyl thiazolidine-4-carboxylate is oxidized using manganese dioxide (MnO2) in acetonitrile at 60–100°C for 24–72 hours to yield methyl thiazole-4-carboxylate with yields around 80.8%.

  • Hydrolysis : The methyl thiazole-4-carboxylate is hydrolyzed using 10% sodium hydroxide aqueous solution under reflux for 1 hour, followed by acidification to pH 3 to precipitate thiazole-4-carboxylic acid.

This sequence provides a robust route to the thiazole-4-carboxylic acid scaffold, which can be further functionalized.

Step Reagents/Conditions Product Yield (%)
Esterification Methanol, dry HCl gas, room temp, 12 h Methyl thiazolidine-4-carboxylate Not specified
Oxidation MnO2, acetonitrile, 80°C, 48 h Methyl thiazole-4-carboxylate 80.8
Hydrolysis 10% NaOH, reflux 1 h, acidify to pH 3 Thiazole-4-carboxylic acid Not specified

Reduction of Nitro Precursors to Amino Derivatives

In some synthetic routes, the 3-aminophenyl substituent is introduced by reduction of a 3-nitrophenyl precursor. This involves:

  • Preparation of nitro-substituted benzoate esters.

  • Reduction using catalytic hydrogenation (Pd/C under H2 atmosphere) or chemical reduction (SnCl2 in acidic conditions) to convert the nitro group to the amino group.

  • Cyclization to form the thiazole ring and subsequent hydrolysis steps to yield the target acid.

Cyclization and Functional Group Transformations

Cyclization to form the thiazole ring is often achieved via condensation reactions between α-haloketones or α-haloesters and thiourea or thioamide derivatives. This step can be combined with functional group transformations such as esterification or hydrolysis to yield the final acid product.

Method No. Starting Materials Key Reactions Conditions Yield (%) Reference
1 L-cysteine hydrochloride, formaldehyde Condensation, esterification, oxidation, hydrolysis Esterification with MeOH/HCl, oxidation with MnO2/MeCN, hydrolysis with NaOH ~80 (oxidation step)
2 Methyl 2-amino-5-methylthiazole-4-carboxylate Acylation, hydrolysis TEA/acetyl chloride in THF, acid-base workup 33 (acylation step)
3 Nitro-substituted benzoic acid esters Alkylation, reduction (Pd/C or SnCl2), cyclization Catalytic hydrogenation or chemical reduction 35–95 (varies by step)
  • The oxidation step using manganese dioxide is critical for converting thiazolidine derivatives to thiazole carboxylates, with reaction times of 24–72 hours and temperatures between 60 and 100°C.

  • Ester hydrolysis to the free acid is efficiently achieved under basic reflux conditions followed by acidification.

  • The introduction of the 3-aminophenyl substituent may require protection/deprotection strategies or selective reductions to avoid side reactions.

  • Analytical characterization (melting point, IR, ^1H NMR, ^13C NMR, HRMS) confirms the structure and purity of synthesized compounds.

The preparation of 2-(3-aminophenyl)thiazole-4-carboxylic acid involves multi-step synthetic procedures starting from thiazolidine or thiazole precursors. Key steps include esterification, oxidation, aromatic substitution or coupling, reduction of nitro groups to amines, and hydrolysis to the free acid. The methods are well-documented in patents and peer-reviewed literature, providing reliable yields and structural confirmation through standard analytical techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The biological activity of thiazole-carboxylic acid derivatives is highly dependent on substituent positions, electronic effects, and ring modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features
2-(3-Aminophenyl)thiazole-4-carboxylic acid 3-aminophenyl, thiazole-4-COOH 220.25 Electron-donating NH$_2$ group
2-Phenyl-4,5-dihydrothiazole-4-carboxylic acid Phenyl, saturated thiazole ring 207.24 Reduced ring rigidity
2-(3-Nitrophenyl)thiazole-4-carboxylic acid 3-nitrophenyl, thiazole-4-COOH 250.23 Electron-withdrawing NO$_2$ group
2-(4-Isobutoxy-3-nitrophenyl)thiazole-4-carboxylic acid 4-isobutoxy-3-nitrophenyl 336.34 Bulky substituent, dual electronic effects
2-(4-Methylphenyl)thiazole-4-carboxylic acid 4-methylphenyl 219.26 Hydrophobic CH$_3$ group
2-(1H-Indole-3-carbonyl)-thiazole-4-carboxylic acid Indole-carbonyl moiety 283.30 Extended aromatic system

Notes:

  • Substituent effects: Electron-withdrawing groups (e.g., NO$2$) reduce electron density on the thiazole ring, while electron-donating groups (e.g., NH$2$) increase it, influencing interactions with enzymes or receptors .
  • Solubility: The methylphenyl derivative (Table 1, row 5) is only slightly water-soluble, whereas the 3-aminophenyl analogue’s NH$_2$ group may improve aqueous solubility .

Key Observations :

MBL Inhibition: The 3-aminophenyl derivative’s selectivity for Bla2 over IMP-1 highlights the role of substituent positioning in enzyme specificity. The dihydrothiazole variant’s saturated ring may allow better accommodation in IMP-1’s active site .

Xanthine Oxidase Inhibition : The 4-isobutoxy-3-nitrophenyl derivative’s bulky substituents enhance binding to xanthine oxidase, though its activity is inferior to febuxostat .

Receptor Binding : Indole-containing derivatives (e.g., 2-(1H-indole-3-carbonyl)-thiazole-4-carboxylic acid) interact with AhR, suggesting thiazole-carboxylic acids can modulate receptor signaling pathways .

Structure-Activity Relationships (SAR)

  • Amino Group Position: Substitution at the phenyl ring’s meta position (3-amino) vs. para (4-amino) significantly impacts target selectivity. For benzenesulfonamide derivatives, meta-substitution improved activity against specific enzymes .
  • Electron-Donating/Withdrawing Groups: The NH$2$ group in the 3-aminophenyl derivative enhances electron density, favoring interactions with Bla2’s zinc ions, whereas NO$2$ groups may stabilize charge interactions in xanthine oxidase .

Biological Activity

2-(3-Aminophenyl)thiazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, focusing on its antitumor, antimicrobial, and antifungal properties based on recent research findings.

Chemical Structure and Properties

The compound consists of a thiazole ring substituted with an amino group and a carboxylic acid. The presence of the amino group enhances its interaction with biological targets, making it a promising scaffold for drug development.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines.

  • Case Study 1 : A series of compounds derived from the thiazole scaffold showed varying degrees of antiproliferative activity against colon, melanoma, renal, and breast cancer cell lines. Notably, one compound exhibited moderate activity with GI values of 75.5% against leukemia cells .
  • Case Study 2 : Another study highlighted the synthesis of N-(4-(3-aminophenyl(thiazol-2-yl)acetamide) derivatives, which displayed medium to low micromolar activity against melanoma and pancreatic cancer cells. The lead compound significantly delayed tumor growth in an A375 xenograft model in mice .

Antimicrobial Activity

The thiazole derivatives have also been evaluated for their antimicrobial properties, particularly against Gram-positive bacteria.

  • Research Findings : Compounds with halogen substitutions on the phenyl ring demonstrated increased antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. The presence of oxygenated substituents further enhanced antifungal activity against Candida albicans and Aspergillus niger with MIC values ranging from 32 to 42 μg/mL .

Antifungal Activity

The antifungal potential of this compound has been systematically evaluated.

  • Bioassay Results : Preliminary bioassays indicated that certain derivatives exhibited over 50% fungicidal activity at concentrations as low as 50 μg/mL against multiple fungal strains. Notably, compounds 4b and 4i were particularly effective .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives.

Substituent Biological Activity Remarks
HalogenIncreased antibacterial activityPreferred against Gram-positive bacteria
Oxygenated groupsEnhanced antifungal activitySignificant inhibition observed in fungal strains
Lipophilic groupsImproved antitumor activityCorrelation between size of substituent and efficacy

Q & A

Basic Research Questions

What are the established synthetic routes for 2-(3-Aminophenyl)thiazole-4-carboxylic Acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of 3-aminobenzaldehyde derivatives with thiosemicarbazide, followed by oxidative cyclization using agents like iodine or phosphorus oxychloride. Key steps include:

  • Precursor preparation : Reacting 3-aminobenzaldehyde with thiosemicarbazide in ethanol under reflux to form the thiosemicarbazone intermediate .
  • Cyclization : Treating the intermediate with POCl₃ or iodine in DMF to form the thiazole ring. Yields (~60–75%) depend on temperature control (60–80°C) and stoichiometric ratios .
  • Acid hydrolysis : Converting ester derivatives (e.g., ethyl esters) to the carboxylic acid using NaOH/HCl .

Optimization Tip : Lower yields due to byproducts (e.g., dimerization) can be mitigated by inert atmospheres (N₂/Ar) and slow reagent addition .

What spectroscopic methods are recommended for characterizing this compound, and how are data interpreted?

  • FTIR : Confirm the carboxylic acid group (C=O stretch at ~1700 cm⁻¹) and amine (-NH₂ bend at ~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include:
    • Thiazole H at C4: δ 7.8–8.2 ppm (singlet).
    • Aromatic protons (3-aminophenyl): δ 6.5–7.5 ppm (multiplet) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 235.2 (calculated for C₁₀H₈N₂O₂S) .

Validation : Cross-reference with computational data (e.g., Gaussian-based simulations) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. low efficacy)?

Discrepancies often arise from:

  • Assay variability : Differences in microbial strains (e.g., Gram-negative vs. Gram-positive) or culture conditions. Standardize protocols using CLSI guidelines .
  • Structural modifications : The 3-aminophenyl group’s electronic effects may reduce membrane permeability. Compare with analogs (e.g., 4-chlorophenyl derivatives) to assess substituent impact .
  • ADMET profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability. Poor absorption (LogP >3) may explain in vitro-in vivo discrepancies .

Case Study : A 2025 study showed improved antifungal activity (MIC = 8 µg/mL) after introducing a methyl group at C5 of the thiazole ring, enhancing lipophilicity .

What mechanistic insights support its role in enzyme inhibition studies?

The compound acts as a competitive inhibitor for kinases and oxidoreductases:

  • Binding mode : The carboxylic acid group chelates Mg²⁺ in ATP-binding pockets (e.g., EGFR kinase), confirmed via X-ray crystallography .
  • Kinetic assays : Lineweaver-Burk plots show increased Kₘ (reduced substrate affinity) with constant Vₘₐₓ, indicating reversible inhibition .
  • SAR Insights : The 3-aminophenyl moiety enhances selectivity for bacterial dihydrofolate reductase (DHFR) over human DHFR (IC₅₀ ratio = 12:1) .

Experimental Design : Pair inhibition assays with molecular docking (AutoDock Vina) to validate binding poses .

How can synthetic protocols be scaled for gram-to-kilogram production without compromising purity?

  • Continuous Flow Chemistry : Reduces reaction time (from 12h to 2h) and improves yield (85%) by maintaining precise temperature control .
  • Purification : Use recrystallization (ethanol/water) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) to achieve ≥97% purity .
  • Quality Control : Implement in-line FTIR and LC-MS monitoring to detect intermediates/byproducts (e.g., dimeric species) .

Critical Parameter : Scale-up reactions require strict pH control (pH 6–7) to prevent decomposition of the amine group .

Methodological Notes

  • Contradiction Resolution : Cross-validate biological data using orthogonal assays (e.g., microdilution + time-kill curves) .
  • Advanced Analytics : Utilize HR-MS/MS to confirm fragmentation pathways and detect trace impurities .

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